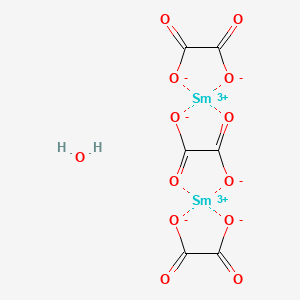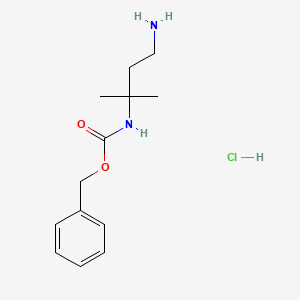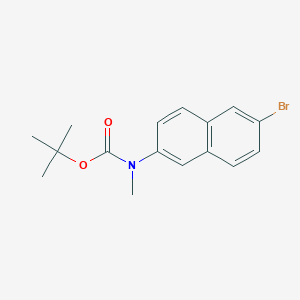
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C16H18BrNO2 and a molecular weight of 336.22 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a tert-butyl carbamate group. This compound is often used in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
The synthesis of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate typically involves the reaction of 6-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with potassium permanganate can yield naphthoquinone derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target molecule. This can lead to inhibition or modulation of the target’s activity, depending on the specific context .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (6-bromonaphthalen-2-yl)(methyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
tert-Butyl N-(6-bromo-2-naphthyl)carbamate: Another naphthalene derivative with similar structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of a naphthalene ring.
Propriétés
Formule moléculaire |
C16H18BrNO2 |
|---|---|
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromonaphthalen-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C16H18BrNO2/c1-16(2,3)20-15(19)18(4)14-8-6-11-9-13(17)7-5-12(11)10-14/h5-10H,1-4H3 |
Clé InChI |
FTQHWQRCXURCHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


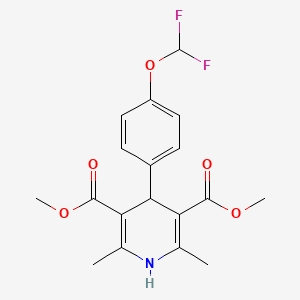

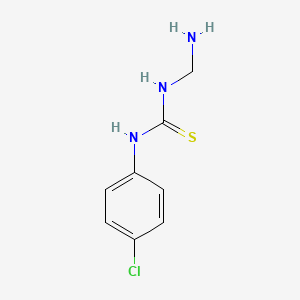
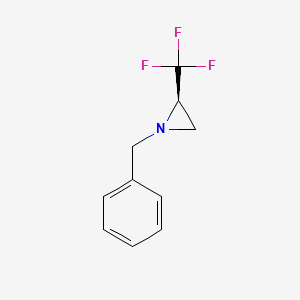
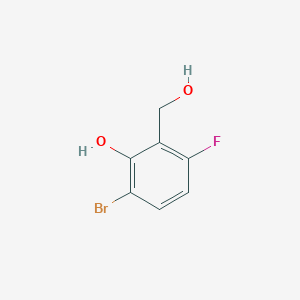
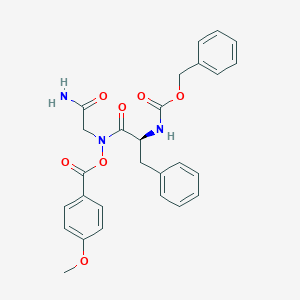
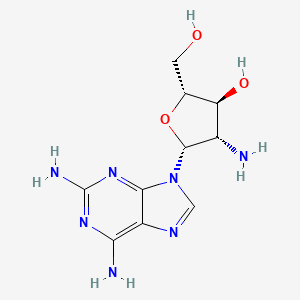
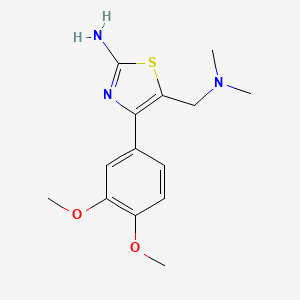
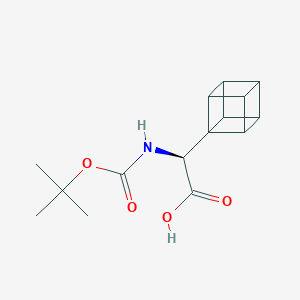
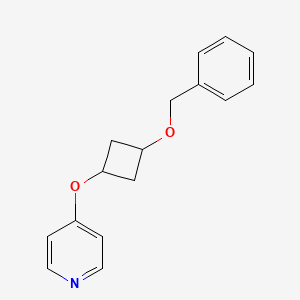
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
